molecular formula C11H9NO2 B13316842 1-(5-Hydroxyquinolin-8-yl)ethan-1-one

1-(5-Hydroxyquinolin-8-yl)ethan-1-one

Cat. No.: B13316842
M. Wt: 187.19 g/mol
InChI Key: NZINHEZDILMSQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Hydroxyquinolin-8-yl)ethan-1-one can be synthesized through a reaction involving 8-hydroxyquinoline and acetyl chloride in the presence of aluminum chloride and titanium tetrachloride as catalysts . The reaction is carried out in nitrobenzene at 70°C for 12 hours. The product is then purified through recrystallization from hot water, yielding colorless hair-like needles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial purposes. The use of common reagents and conditions makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxyquinolin-8-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Hydroxyquinolin-8-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-Hydroxyquinolin-8-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Hydroxyquinolin-8-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-(5-hydroxyquinolin-8-yl)ethanone

InChI

InChI=1S/C11H9NO2/c1-7(13)8-4-5-10(14)9-3-2-6-12-11(8)9/h2-6,14H,1H3

InChI Key

NZINHEZDILMSQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)O)C=CC=N2

Origin of Product

United States

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